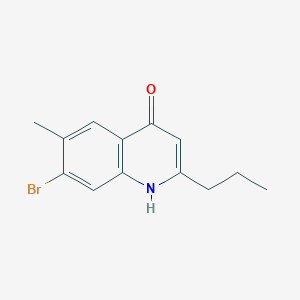

7-Bromo-6-methyl-2-propylquinoline-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-6-methyl-2-propylquinoline-4-ol is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-2-propylquinoline-4-ol typically involves the bromination of 6-methyl-2-propylquinoline-4-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 is a primary site for nucleophilic substitution due to its electron-withdrawing environment. Reported reactions include:

Aromatic Nucleophilic Substitution (SNAr):

-

Amine Substitution: Reacts with primary/secondary amines (e.g., methylamine, piperidine) under mild basic conditions (e.g., K₂CO₃/DMF) to yield 7-amino derivatives.

-

Thiol Substitution: Thiols (e.g., benzyl mercaptan) replace bromine in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C).

Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed (e.g., Pd(PPh₃)₄) coupling with arylboronic acids forms biaryl derivatives, though yields depend on steric hindrance from the methyl group at position 6 .

Oxidation Reactions

The hydroxyl group at position 4 and the quinoline ring undergo oxidation under controlled conditions:

Hydroxyl Group Oxidation:

-

Ketone Formation: Treatment with oxidizing agents like Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 4-oxo derivatives.

Ring Oxidation:

-

Quinoline N-Oxide Formation: Reacts with peracetic acid or m-CPBA to form the corresponding N-oxide, enhancing solubility and further reactivity .

Functionalization via Electrophilic Aromatic Substitution

The electron-rich quinoline ring permits electrophilic attacks, though regioselectivity is modulated by substituents:

Nitration:

-

Concentrated HNO₃/H₂SO₄ introduces nitro groups preferentially at position 5 or 8, depending on reaction conditions .

Sulfonation:

-

Fuming H₂SO₄ sulfonates the ring at position 3, producing water-soluble derivatives for biological testing.

Reduction Reactions

Limited data exist, but analogous compounds suggest:

-

Bromine Reduction: Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen, yielding 7-debromo-6-methyl-2-propylquinoline-4-ol.

-

Ring Hydrogenation: High-pressure hydrogenation (Raney Ni) partially reduces the quinoline ring to tetrahydroquinoline derivatives .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Product | Key Challenges |

|---|---|---|---|

| SNAr (Amine) | Methylamine, K₂CO₃, DMF, 60°C | 7-Amino-6-methyl-2-propylquinoline-4-ol | Competing side reactions at hydroxyl group |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 7-Aryl-6-methyl-2-propylquinoline-4-ol | Steric hindrance from methyl group |

| Oxidation (Ketone) | Jones reagent, acetone, 0°C | 4-Oxo-7-bromo-6-methyl-2-propylquinoline | Overoxidation of the ring |

| N-Oxidation | m-CPBA, CH₂Cl₂, rt | 7-Bromo-6-methyl-2-propylquinoline-4-ol N-oxide | Sensitivity to moisture |

Mechanistic Insights

-

Substitution at C7: The bromine’s position ortho to the electron-withdrawing quinoline nitrogen facilitates SNAr by stabilizing the transition state through resonance.

-

Oxidation Selectivity: The hydroxyl group’s acidity (pKa ~8–10) allows deprotonation under basic conditions, directing oxidation to the 4-position .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including 7-Bromo-6-methyl-2-propylquinoline-4-ol, exhibit significant anticancer properties. A study found that certain quinoline derivatives demonstrated subnanomolar inhibition of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in cancer cell metabolism. This inhibition correlates with low nanomolar cytotoxicity in cellular assays, suggesting potential for development as anticancer agents .

1.2 Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities. The structural characteristics of this compound may enhance its effectiveness against various pathogens. Research indicates that modifications in the quinoline structure can lead to improved activity against resistant strains of bacteria and fungi .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to inhibit specific enzymes involved in metabolic pathways. The structure allows for interactions that can lead to effective inhibition, making it a candidate for further exploration in drug design targeting metabolic diseases .

2.2 Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its fluorescent properties can be harnessed for tracking biological processes or studying enzyme kinetics in real-time .

Materials Science Applications

3.1 Synthesis of Functional Materials

In materials science, quinoline derivatives like this compound are being investigated for their potential use in synthesizing functional materials such as organic semiconductors and sensors. The electronic properties of quinolines make them suitable for applications in organic electronics .

3.2 Photovoltaic Devices

Recent studies suggest that incorporating quinoline derivatives into photovoltaic devices can enhance their efficiency. The compound's ability to absorb light and facilitate charge transfer makes it a promising candidate for improving solar cell technologies .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-2-propylquinoline-4-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

6-Methylquinoline-4-ol: Lacks the bromine substituent, leading to different chemical reactivity and biological activity.

7-Chloro-6-methyl-2-propylquinoline-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.

2-Propylquinoline-4-ol: Lacks both the bromine and methyl substituents, resulting in different chemical behavior.

Uniqueness

7-Bromo-6-methyl-2-propylquinoline-4-ol is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

7-Bromo-6-methyl-2-propylquinoline-4-ol is a quinoline derivative characterized by its unique molecular structure, which includes a bromine atom at the 7-position and a hydroxyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiprotozoal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄BrN₁O, with a molecular weight of 280.16 g/mol. The quinoline core structure plays a crucial role in its biological activity, as it allows for various interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₁O |

| Molecular Weight | 280.16 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

- Antiprotozoal Activity : The compound has shown efficacy against kinetoplastid protozoa, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and sleeping sickness. In vitro assays revealed that this compound can inhibit the growth of these protozoa effectively, making it a candidate for further development as an antiprotozoal agent .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various quinoline derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity compared to standard antibiotics.

Antiprotozoal Activity

A study on the antileishmanial effects of quinoline derivatives highlighted that this compound exhibited comparable efficacy to existing treatments such as miltefosine. In vivo tests on infected mice showed a reduction in parasite load by approximately 70% when treated with this compound at a dosage of 10 mg/kg over ten days .

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors within microbial cells. It is believed to inhibit topoisomerases, which are crucial for DNA replication and transcription in bacteria and protozoa. Additionally, its hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity .

Q & A

Q. Basic: What are the established synthetic routes for 7-bromo-6-methyl-2-propylquinoline-4-ol?

Methodological Answer:

The compound can be synthesized via functionalization of a quinoline scaffold. A common approach involves:

Core Formation : Start with 6-amino-2-methylquinolin-4-ol, as described in , which undergoes condensation or cyclization reactions.

Bromination : Introduce bromine at the 7-position using brominating agents (e.g., NBS or Br₂ in acidic media).

Propylation : Alkylate the 2-position with propyl halides or via nucleophilic substitution under basic conditions.

Key Variables : Solvent choice (e.g., ethanol for reflux), temperature (80–150°C), and catalysts (e.g., NaOAc in anhydrous ethanol) significantly impact yields .

Q. Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

Regioselectivity in bromination depends on:

- Directing Groups : The 4-hydroxyl group in the quinoline scaffold directs electrophilic substitution to the 7-position.

- Reagent Choice : Use of Br₂ in H₂SO₄ vs. N-bromosuccinimide (NBS) alters reaction pathways. For example, NBS with catalytic H₂SO₄ minimizes di-substitution byproducts.

- Temperature Control : Lower temperatures (0–5°C) favor monobromination.

Data Contradiction : shows competing bromination at adjacent positions if steric hindrance from the 6-methyl group is not managed. Optimize steric/electronic effects using DFT calculations .

Q. Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substituent positions via characteristic shifts:

- Quinoline C4-OH: δ ~10–12 ppm (broad singlet).

- Propyl chain: δ 0.8–1.6 ppm (triplet for CH₃, multiplet for CH₂).

- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 294.03 for C₁₃H₁₅BrNO).

- IR : Detect hydroxyl (3200–3600 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹) stretches .

Q. Advanced: How do reaction conditions influence byproduct formation in thiourea derivatization?

Methodological Answer:

Thiourea derivatives (e.g., 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one) form via reactions with bromoacetophenone or ethyl bromoacetate. Byproducts arise from:

- Competitive Alkylation : Excess bromo reagents lead to N- vs. S-alkylation.

- Solvent Effects : Polar aprotic solvents (DMF) favor thiazolidinone formation, while ethanol promotes hydrolysis.

Mitigation : Use stoichiometric control (1:1 molar ratio) and sodium acetate as a base to suppress protonation of thiourea .

Q. Basic: What are the key stability considerations for this compound?

Methodological Answer:

- Light Sensitivity : The bromoquinoline core is prone to photodegradation. Store in amber vials under inert gas.

- Thermal Stability : Decomposition occurs above 200°C; DSC/TGA analysis is recommended for storage guidelines.

- Hydrolysis : The 4-hydroxyl group may esterify or oxidize in humid environments. Use desiccants and anhydrous solvents during handling .

Q. Advanced: How can computational methods optimize synthetic yield?

Methodological Answer:

- DFT Calculations : Predict bromination regioselectivity by analyzing Fukui indices for electrophilic attack.

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. dioxane) on reaction kinetics.

- Machine Learning : Train models on existing quinoline synthesis data to predict optimal conditions (temperature, catalyst loading) .

Q. Basic: What biological screening assays are suitable for this compound?

Methodological Answer:

- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus and E. coli.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds.

- Enzyme Inhibition : Test against malaria PfCRT or COVID-19 PLpro proteases, leveraging quinoline’s known bioactivity .

Q. Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from:

- Impurity Profiles : HPLC-MS quantification of byproducts (e.g., de-brominated analogs).

- Assay Conditions : Varying pH or serum content in cell culture media alters compound bioavailability.

- Structural Analogues : Compare with 6-fluoro or 4-chloro derivatives (see ) to isolate bromine’s role. Standardize protocols using OECD guidelines .

Q. Basic: What functional group transformations are feasible?

Methodological Answer:

- Hydroxyl Group : Acylation (acetic anhydride), sulfonation, or phosphorylation.

- Bromine : Suzuki coupling (e.g., with aryl boronic acids) to introduce aryl groups.

- Propyl Chain : Oxidation to carboxylic acid (KMnO₄/H⁺) or halogenation (NBS/peroxides) .

Q. Advanced: How to design a structure-activity relationship (SAR) study?

Methodological Answer:

Core Modifications : Synthesize analogs with varying substituents (e.g., 6-ethyl, 2-butyl).

Bioisosteres : Replace bromine with CF₃ or Cl (see ).

3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity.

Example : shows methoxy-aryl quinolines enhance P-glycoprotein inhibition; apply similar logic to brominated analogs .

Properties

CAS No. |

1189105-97-2 |

|---|---|

Molecular Formula |

C13H14BrNO |

Molecular Weight |

280.16 g/mol |

IUPAC Name |

7-bromo-6-methyl-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14BrNO/c1-3-4-9-6-13(16)10-5-8(2)11(14)7-12(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

CURCKGNXTDZFMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C(=C2)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.